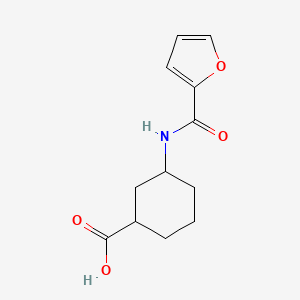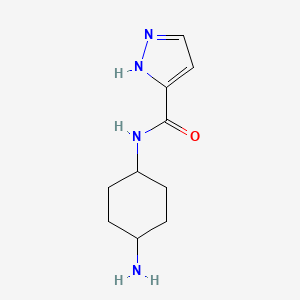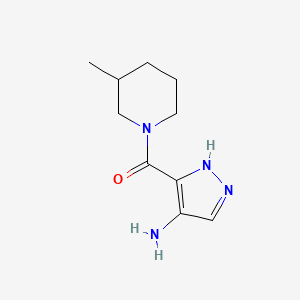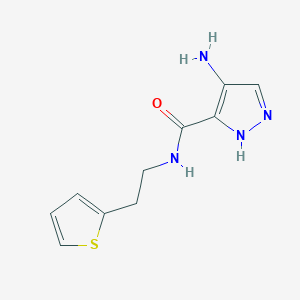![molecular formula C10H12F3NO3 B7569191 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid, also known as TFMB, is a synthetic compound that belongs to the class of amino acids. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid exerts its pharmacological effects through the activation of GABA receptors. It has been shown to enhance GABAergic neurotransmission, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anticonvulsants and anxiolytics.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. These effects result in the inhibition of neuronal activity, which produces the anticonvulsant and anxiolytic effects of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has some limitations. It has a relatively short half-life, which limits its usefulness for long-term studies. Additionally, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has a low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid. One area of interest is the development of more potent and selective GABA receptor agonists. Additionally, there is interest in investigating the potential use of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the pharmacological effects of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid can be synthesized through a multi-step process that involves the reaction of furan-3-ylmethanol with N-methylmorpholine-N-oxide (NMMO) to yield the corresponding N-oxide. This intermediate is then reacted with 4,4,4-trifluoro-3-buten-2-one to form the final product, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c1-14(5-7-2-3-17-6-7)8(4-9(15)16)10(11,12)13/h2-3,6,8H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCQBOPGKTWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)


![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

